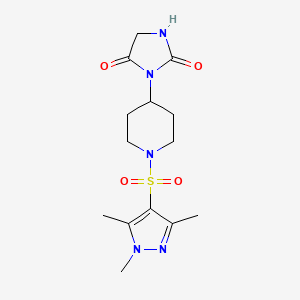
3-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a pyrazole ring, a piperidine ring, and an imidazolidine-2,4-dione group. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. Piperidine is a widely used building block and chemical reagent in the synthesis of organic compounds, including pharmaceuticals. Imidazolidine-2,4-dione is a type of imidazolidinedione, which is a class of drugs that are derivatives of thiazolidinedione .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The pyrazole ring, being aromatic, would contribute to the compound’s stability. The piperidine ring could exist in various conformations depending on the substituents attached to it .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The pyrazole ring might undergo reactions typical of aromatic compounds, such as electrophilic substitution. The sulfonyl group could potentially be reduced or hydrolyzed, and the piperidine ring might undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule .科学的研究の応用
Synthesis and Antimicrobial Activity
A related compound, 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, has been synthesized and exhibited notable in vitro antibacterial and antifungal activities. This synthesis involved Knoevenagel condensation, indicating potential antimicrobial applications for structurally related compounds like 3-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione (Prakash et al., 2011).
Antioxidant Properties
Another study focused on pyrazolopyridine derivatives, including imidazolopyrazole compounds, demonstrating significant antioxidant activities. These compounds were able to protect DNA from damage induced by bleomycin, suggesting the potential for related compounds to serve as antioxidant agents (Gouda, 2012).
Hypoglycemic Activity
Imidazopyridine thiazolidine-2,4-diones, similar in structure to the chemical of interest, were designed and synthesized, showing potent hypoglycemic activity in vitro and in vivo. This highlights the potential of such compounds in diabetes treatment research (Oguchi Minoru et al., 2000).
Antiulcer Agents
New imidazo[1,2-a]pyridines substituted at the 3-position, including some derivatives, were synthesized as potential antiulcer agents. Although these compounds did not show significant antisecretory activity, they demonstrated good cytoprotective properties in ethanol and HCl models, suggesting a potential role in ulcer treatment (Starrett et al., 1989).
Anti-Alzheimer and Anti-COX-2 Activities
The synthesis of 2,3′-bipyridine derivatives, aiming for anti-Alzheimer and anti-COX-2 activities, involved the creation of compounds with potential therapeutic applications against Alzheimer's disease and inflammation. This research indicates the broad pharmacological potential of chemically related compounds (Attaby et al., 2009).
Safety and Hazards
作用機序
Target of Action
The primary targets of the compound “3-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione” are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and replication. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Result of Action
The compound has shown potent antileishmanial and antimalarial activities. In particular, it displayed superior antipromastigote activity that was significantly more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, it elicited better inhibition effects against Plasmodium berghei .
特性
IUPAC Name |
3-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4S/c1-9-13(10(2)17(3)16-9)24(22,23)18-6-4-11(5-7-18)19-12(20)8-15-14(19)21/h11H,4-8H2,1-3H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZWZXDPHGUOLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

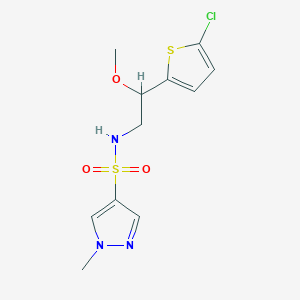
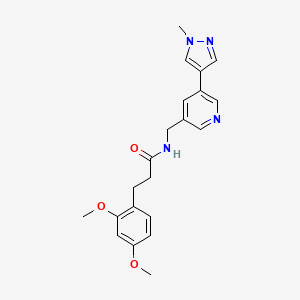
![(5-Fluorobenzo[b]thiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2468969.png)
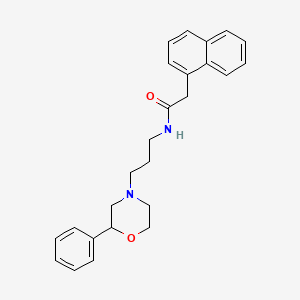
![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2468971.png)
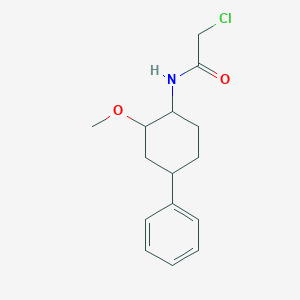
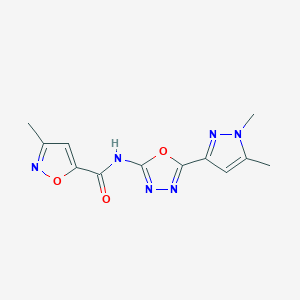
![N-[2-[4-(4-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide](/img/structure/B2468977.png)

![1-(3,5-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2468980.png)
![3-[(4S)-1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2468982.png)

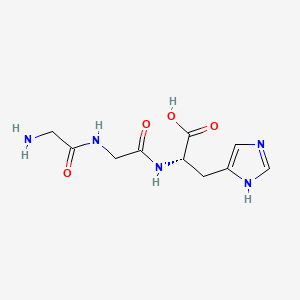
![N-{[1-(prop-2-enoyl)piperidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B2468987.png)